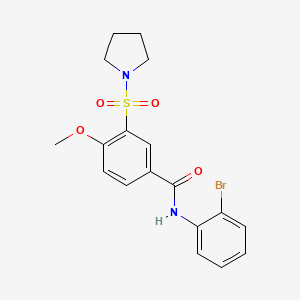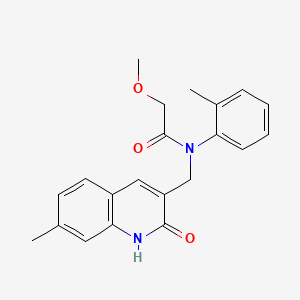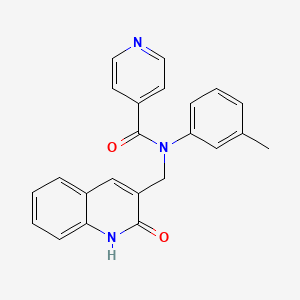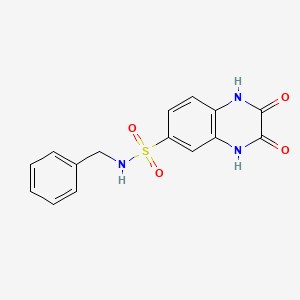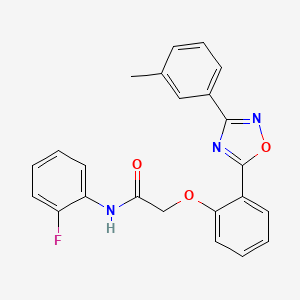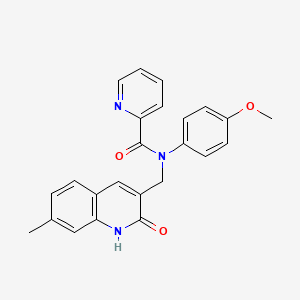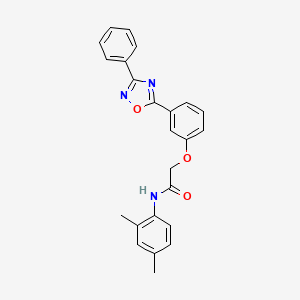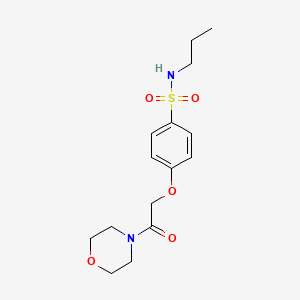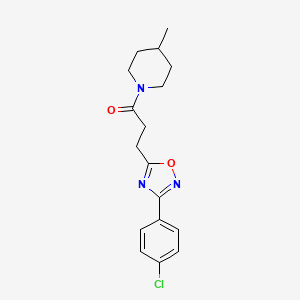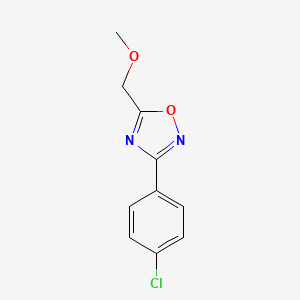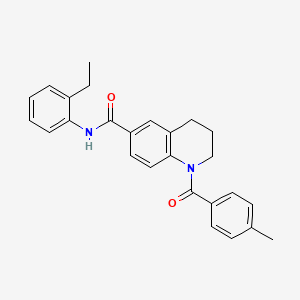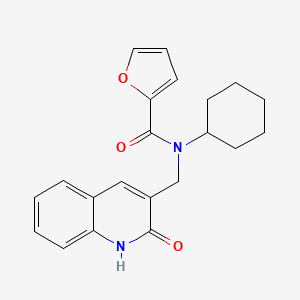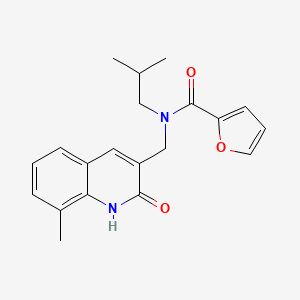
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylfuran-2-carboxamide, also known as HMQC, is a synthetic compound that has been widely used in scientific research. It is a quinoline derivative that has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylfuran-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling. Additionally, this compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect neurons from oxidative stress. Additionally, this compound has been shown to have antiviral and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylfuran-2-carboxamide in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for cancer treatment. Another advantage is its ability to protect neurons from oxidative stress, which makes it a potential candidate for neurodegenerative disease treatment. One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylfuran-2-carboxamide. One direction is to further investigate its mechanism of action and its effects on various enzymes and signaling pathways. Another direction is to investigate its potential as a cancer treatment and neurodegenerative disease treatment. Additionally, future research could investigate ways to improve the solubility of this compound in water to make it more useful in lab experiments.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely used in scientific research. Its synthesis method involves the reaction of 8-methyl-2-quinolinol with isobutylamine and furan-2-carboxylic acid. This compound has been shown to have a variety of scientific research applications, including cancer research, neurodegenerative disease research, and infectious disease research. Its mechanism of action involves the inhibition of various enzymes and signaling pathways. This compound has been shown to have a variety of biochemical and physiological effects, including inducing apoptosis in cancer cells, reducing inflammation, and protecting neurons from oxidative stress. One advantage of using this compound in lab experiments is its potential as a cancer treatment and neurodegenerative disease treatment. One limitation is its limited solubility in water. Future research could investigate its mechanism of action, potential as a treatment for various diseases, and ways to improve its solubility in water.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylfuran-2-carboxamide involves the reaction of 8-methyl-2-quinolinol with isobutylamine and furan-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the amide bond. The resulting compound is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylfuran-2-carboxamide has been used in a variety of scientific research applications, including cancer research, neurodegenerative disease research, and infectious disease research. It has been shown to have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and reduce inflammation. In infectious disease research, this compound has been shown to have antiviral and antibacterial properties.
Propiedades
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13(2)11-22(20(24)17-8-5-9-25-17)12-16-10-15-7-4-6-14(3)18(15)21-19(16)23/h4-10,13H,11-12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAYANBQZNHRGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(CC(C)C)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
